N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido (sulfone) group. The core structure is substituted with a 3-fluorophenyl ring at the 4-position and an acetamide group at the 2-position, which is further linked to a 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-15-8-9-16(2)19(11-15)25-21(28)13-26-14-27(18-6-3-5-17(23)12-18)22-20(31(26,29)30)7-4-10-24-22/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBYGJBKLVYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide :
- Core divergence : Pyrazolo[4,3-c][1,2]benzothiazine replaces the pyridothiadiazine system.
- Substituent analysis :
- A 2-fluorobenzyl group is attached to the acetamide (vs. 2,5-dimethylphenyl in the target compound).
- The 3,4-dimethyl substituents on the core may sterically hinder binding compared to the target compound’s 3-fluorophenyl group.
- Functional impact : The fluorobenzyl group enhances polarity, while the pyrazolo core may alter π-π stacking interactions .
N-(3-cyanothiophen-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide:
- Core structure : Thiadiazole ring instead of pyridothiadiazine.
- Substituent contrast: The acetamide is linked to a 3-cyanothiophen-2-yl group, introducing a nitrile moiety.
Complex Analogues with Multi-Ring Systems
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide:
- Structural complexity : Incorporates a thiazole ring, piperidinyl group, and sulfonamide.
- Key distinctions :
- Multiple fluorine atoms and a sulfonamide group enhance polarity and hydrogen-bonding capacity.
- The absence of a sulfone group in the core (present in the target compound) reduces hydrogen-bond acceptor strength.
- Pharmacokinetic implications : Increased molecular weight and polarity may limit blood-brain barrier penetration relative to the target compound .
Comparative Data Table
Table 1: Structural and Functional Comparison of Target Compound and Analogues
Research Findings and Implications
- Hydrogen-Bonding Patterns : The target compound’s sulfone and acetamide groups enable robust hydrogen-bonding interactions, critical for receptor binding. Analogues lacking these features (e.g., thiadiazole derivatives) may exhibit reduced affinity in polar environments .
- Crystallographic Insights : Structural determination using SHELX software (widely employed for small-molecule refinement) could resolve conformational details, aiding in structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
